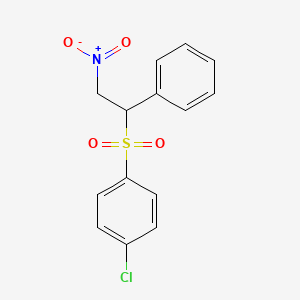![molecular formula C17H19N3 B14652373 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine CAS No. 40637-76-1](/img/structure/B14652373.png)
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenyl group, which is further substituted with a diazenyl group linked to a 4-methylphenyl moiety. This compound is part of the broader class of diazenyl derivatives, known for their diverse applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine typically involves the following steps:
Diazotization Reaction: The process begins with the diazotization of 4-methylaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenylpyrrolidine under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Applications De Recherche Scientifique
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the development of dyes, pigments, and other materials due to its stable diazenyl group.
Mécanisme D'action
The mechanism by which 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer processes, influencing the activity of the target molecules. The pyrrolidine ring’s structural features contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-{4-[(E)-(4-Ethylphenyl)diazenyl]phenyl}pyrrolidine
- 1-{4-[(E)-(4-Fluorophenyl)diazenyl]phenyl}pyrrolidine
- 1-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}pyrrolidine
Comparison: Compared to its analogs, 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Propriétés
Numéro CAS |
40637-76-1 |
|---|---|
Formule moléculaire |
C17H19N3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
(4-methylphenyl)-(4-pyrrolidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C17H19N3/c1-14-4-6-15(7-5-14)18-19-16-8-10-17(11-9-16)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3 |
Clé InChI |
DGTOYMFXQMOVOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)
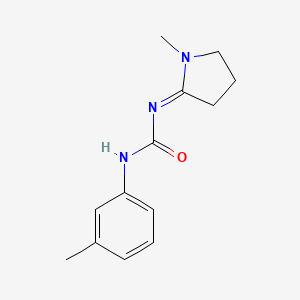


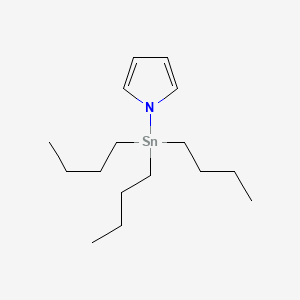
silyl sulfate](/img/structure/B14652319.png)
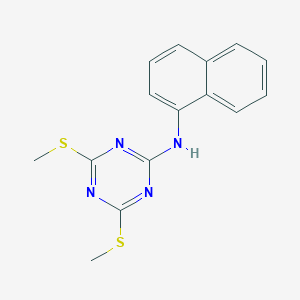
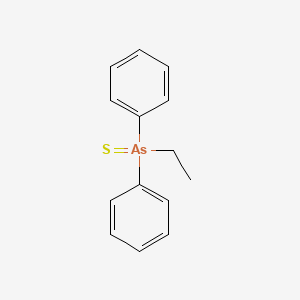


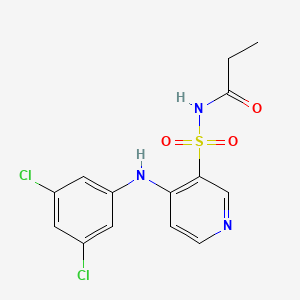

![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
